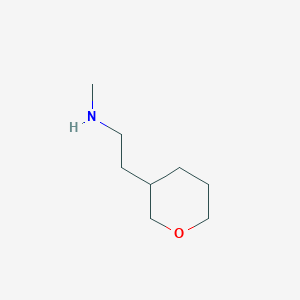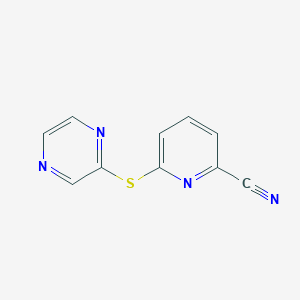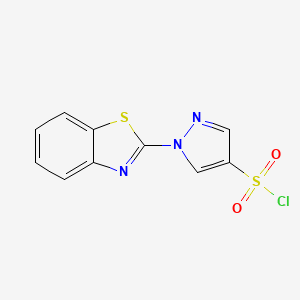
N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine
Übersicht
Beschreibung
N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine, also known as Methylenedioxyamphetamine (MDA), is a psychoactive drug that belongs to the amphetamine class. MDA is a Schedule I controlled substance in the United States due to its potential for abuse and lack of medical use. However, MDA has been used in scientific research to study the mechanism of action and physiological effects of psychoactive drugs.
Wirkmechanismus
MDA works by increasing the release of serotonin and dopamine in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep, while dopamine is a neurotransmitter that regulates reward and motivation. MDA binds to serotonin and dopamine transporters, which increases the release of these neurotransmitters into the synaptic cleft. This leads to an increase in serotonin and dopamine signaling, which can induce the characteristic effects of MDA.
Biochemical and Physiological Effects:
MDA has been shown to induce a variety of biochemical and physiological effects. MDA can increase heart rate, blood pressure, body temperature, and respiration rate. MDA can also induce hallucinations, euphoria, and increased sociability. These effects are thought to be due to the increase in serotonin and dopamine signaling induced by MDA.
Vorteile Und Einschränkungen Für Laborexperimente
MDA has been used in scientific research to investigate the mechanism of action and physiological effects of psychoactive drugs. MDA has several advantages and limitations for lab experiments. One advantage is that MDA induces a specific set of effects that can be studied in a controlled environment. However, MDA has several limitations, including its potential for abuse and lack of medical use. Additionally, MDA is a Schedule I controlled substance, which makes it difficult to obtain and use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on MDA. One direction is to investigate the long-term effects of MDA on the brain and behavior. Another direction is to investigate the effects of MDA on specific neurotransmitter systems, such as the glutamate system. Additionally, future research could investigate the potential medical uses of MDA, such as in the treatment of depression or anxiety. Overall, research on MDA has the potential to provide valuable insights into the mechanism of action and physiological effects of psychoactive drugs.
Wissenschaftliche Forschungsanwendungen
MDA has been used in scientific research to study the mechanism of action and physiological effects of psychoactive drugs. MDA is a serotonergic and dopaminergic agent that can induce hallucinations, euphoria, and increased sociability. MDA has been used in studies to investigate the effects of psychoactive drugs on the brain and behavior.
Eigenschaften
IUPAC Name |
N-methyl-2-(oxan-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9-5-4-8-3-2-6-10-7-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHIGXCFQIFJGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[(4-Tert-butylphenyl)sulfanyl]hexanoic acid](/img/structure/B1399984.png)
![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine](/img/structure/B1399985.png)

![1-[(3-fluorophenyl)methyl]-4-iodo-1H-pyrazole](/img/structure/B1399989.png)
![1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1399991.png)






![2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid](/img/structure/B1400004.png)
